molecular formula C19H14N2 B2580172 3-Methyl-11,12-dihydroindolo[2,3-a]carbazole CAS No. 206447-73-6

3-Methyl-11,12-dihydroindolo[2,3-a]carbazole

Cat. No. B2580172
CAS RN: 206447-73-6
M. Wt: 270.335
InChI Key: HBASFNQBVZBLHW-UHFFFAOYSA-N
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Description

3-Methyl-11,12-dihydroindolo[2,3-a]carbazole is a derivative of 11,12-dihydroindolo[2,3-a]carbazole . It is a member of the indolocarbazoles, a class of heterocyclic compounds that include a planar ring system consisting of indole and carbazole elements .


Molecular Structure Analysis

The molecular formula of this compound is C19H14N2 . It is an isomer of indole[3,2-b]carbazole . The derivatives of 11,12-dihydroindolo[2,3-a]carbazole are known for their good planarity, high thermal stability, and excellent photophysical properties .

Scientific Research Applications

  • Precursor and Synthesis Applications :

    • 3-Methyl-11,12-dihydroindolo[2,3-a]carbazole has been identified as a compound derived from ascorbigen, an indole derivative important for enzyme-inducing effects of dietary cruciferous vegetables. Ascorbigen is a precursor of 5,11-dihydroindolo[3,2-b]carbazole, a related compound with responsiveness-receptor agonist properties and potential anti-initiator and promoter of carcinogenesis (Preobrazhenskaya et al., 1993).
    • Synthesis methods for 6,12-disubstituted 5,11-dihydroindolo[3,2-b]carbazoles, including a highly efficient ligand for the TCDD (Ah) receptor, have been developed. These methods involve double Fischer indolization and other chemical processes (Tholander & Bergman, 1999).
  • Applications in Organic Electronics and Optoelectronics :

    • Indolo[2,3-a]carbazole derivatives are being explored in the field of organic electronics and optoelectronics due to their solubility, thermal stability, and rich electronic properties. These derivatives are used in organic electronics, fluorescent sensors, and nonlinear optics (Xiangchun et al., 2016).
  • Biological and Pharmacological Activities :

    • Some indolo[2,3-a]carbazole derivatives have shown antiviral and cytotoxic properties. For instance, compounds derived from blue-green algae Nostoc sphaericum have exhibited activity against HSV II and cytotoxicity against certain human carcinoma cell lines (Knübel et al., 1990).
  • Photophysical Properties and Applications :

    • Research into the photophysical properties of indolo[3,2-b]carbazole-based compounds has revealed their potential for use in light-emitting devices due to their fluorescent properties (Ruiz et al., 2014).
  • Chemical Synthesis and Characterization :

    • Novel methods for the synthesis and characterization of various indolo[2,3-a]carbazole derivatives have been developed, expanding the scope of these compounds in chemical research (Gu et al., 2009).
  • Photocyclisation and Chemical Transformations :

    • The photocyclisation of styrylindoles leading to the synthesis of benzo[a]carbazoles and the exploration of new chemical transformations of indolo[3,2-b]carbazole derivatives are areas of ongoing research, indicating the chemical versatility of these compounds (Carruthers & Evans, 1974).

properties

IUPAC Name

3-methyl-11,12-dihydroindolo[2,3-a]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2/c1-11-6-9-17-15(10-11)14-8-7-13-12-4-2-3-5-16(12)20-18(13)19(14)21-17/h2-10,20-21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBASFNQBVZBLHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2C=CC4=C3NC5=CC=CC=C45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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